molecular formula C22H21Br2NO B13076326 3,5-Bis-(4-bromo-benzylidene)-1-propyl-piperidin-4-one

3,5-Bis-(4-bromo-benzylidene)-1-propyl-piperidin-4-one

Cat. No.: B13076326
M. Wt: 475.2 g/mol
InChI Key: FGZSTVBADKWXAE-KLCVKJMQSA-N
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Description

3,5-Bis-(4-bromo-benzylidene)-1-propyl-piperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two 4-bromo-benzylidene groups attached to a piperidin-4-one ring, with a propyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis-(4-bromo-benzylidene)-1-propyl-piperidin-4-one typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-benzaldehyde and 1-propyl-piperidin-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis-(4-bromo-benzylidene)-1-propyl-piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the benzylidene groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

3,5-Bis-(4-bromo-benzylidene)-1-propyl-piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Bis-(4-bromo-benzylidene)-1-propyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis-(4-bromo-benzylidene)-1-ethyl-piperidin-4-one
  • 3,5-Bis-(4-chloro-benzylidene)-1-propyl-piperidin-4-one
  • 3,5-Bis-(4-fluoro-benzylidene)-1-propyl-piperidin-4-one

Uniqueness

3,5-Bis-(4-bromo-benzylidene)-1-propyl-piperidin-4-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The propyl group at the nitrogen atom also contributes to its distinct properties compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C22H21Br2NO

Molecular Weight

475.2 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one

InChI

InChI=1S/C22H21Br2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12+,19-13+

InChI Key

FGZSTVBADKWXAE-KLCVKJMQSA-N

Isomeric SMILES

CCCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C/C3=CC=C(C=C3)Br)/C1

Canonical SMILES

CCCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1

Origin of Product

United States

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